8-Oxabicyclo[5.1.0]octan-2-one
Description
8-Oxabicyclo[5.1.0]octan-2-one is a bicyclic organic compound featuring a seven-membered ring system fused with a three-membered epoxide-like oxabicyclo structure. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol . The compound contains a ketone group at the 2-position and an oxygen atom bridging the 1- and 8-positions of the bicyclic framework. It is also known as cycloheptene oxide, with the CAS registry number 286-45-3 . This compound has been identified as a minor constituent in natural extracts, such as Bougainvillea spectabilis bark, where it constitutes ~3.5% of the oily extract .
Properties
CAS No. |
57260-82-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
8-oxabicyclo[5.1.0]octan-2-one |
InChI |
InChI=1S/C7H10O2/c8-5-3-1-2-4-6-7(5)9-6/h6-7H,1-4H2 |
InChI Key |
QSBVUVPCUPRNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2C(C1)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Bicyclic Compounds
Core Structural Variations
8-Oxabicyclo[5.1.0]octan-2-one vs. 8-Oxabicyclo[3.2.1]octanes
- Ring Size and Strain: The [5.1.0] system (seven-membered ring fused to a three-membered oxirane) exhibits distinct ring strain compared to the [3.2.1] framework (six-membered ring fused to two smaller rings). The [3.2.1] derivatives are more rigid and prevalent in natural products (e.g., terpenoids), enabling stereoselective transformations .
- Synthetic Utility : 8-Oxabicyclo[3.2.1]octanes are synthesized via asymmetric catalysis (e.g., [5+2] pyrylium cycloadditions) with high enantioselectivity (>90% ee) . In contrast, 8-Oxabicyclo[5.1.0]octan-2-one is typically obtained via epoxidation of cycloheptene or isolation from natural sources .
Comparison with 7-Oxabicyclo[4.1.0]heptan-2-one
- Ring Substitution : The [4.1.0] framework (six-membered ring) lacks the ketone group present in the [5.1.0] analog. This absence reduces its reactivity in nucleophilic additions but enhances stability in acidic conditions .
Comparison with 4,6-Diisopropylidene-8,8-dimethyl-bicyclo[5.1.0]octan-2-one
Physicochemical Properties
Notes:
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